REACTION_CXSMILES
|
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]
|
Name
|
dimethylanilinium tetrakispentafluorophenylborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
bis(diphenyltrimethylsilylmethyl)titanium (II)
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The polymerization conditions of Example 5
|
Type
|
CUSTOM
|
Details
|
excess of 260° C.
|
Type
|
CUSTOM
|
Details
|
Molar ratios of reactants and results
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]
|
Name
|
dimethylanilinium tetrakispentafluorophenylborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
bis(diphenyltrimethylsilylmethyl)titanium (II)
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The polymerization conditions of Example 5
|
Type
|
CUSTOM
|
Details
|
excess of 260° C.
|
Type
|
CUSTOM
|
Details
|
Molar ratios of reactants and results
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |